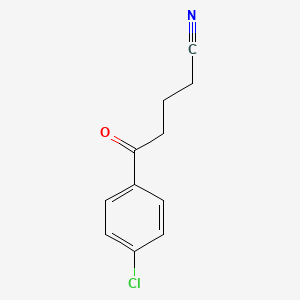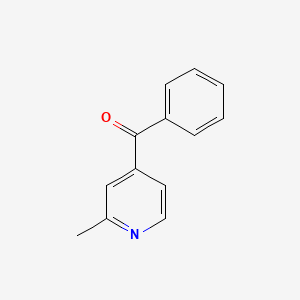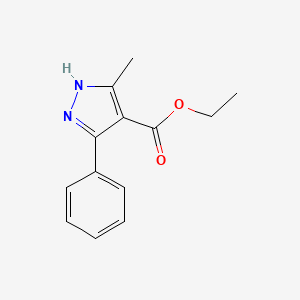
Ethyl 3-(4-methoxyanilino)-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-methoxyanilino)-3-oxopropanoate, also known as EMOP, is a synthetic organic compound used in scientific research for its various biochemical and physiological effects. It is a member of the oxoisoaporphine alkaloid family and is structurally similar to other alkaloids such as apomorphine and morphine.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(4-methoxyanilino)-3-oxopropanoate involves its interaction with various molecular targets in the body such as enzymes and receptors. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters in the brain. Ethyl 3-(4-methoxyanilino)-3-oxopropanoate also acts as an agonist for dopamine receptors, which are involved in the regulation of movement and mood.
Biochemical and Physiological Effects:
Ethyl 3-(4-methoxyanilino)-3-oxopropanoate has various biochemical and physiological effects on the body. It has been shown to increase the levels of neurotransmitters such as dopamine and serotonin in the brain, which are involved in the regulation of mood and behavior. Ethyl 3-(4-methoxyanilino)-3-oxopropanoate also has anti-inflammatory and antioxidant properties, which can help protect the body from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Ethyl 3-(4-methoxyanilino)-3-oxopropanoate in lab experiments is its ability to selectively target specific molecular targets in the body, which can help researchers better understand the mechanisms underlying various diseases. However, one of the limitations of using Ethyl 3-(4-methoxyanilino)-3-oxopropanoate is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on Ethyl 3-(4-methoxyanilino)-3-oxopropanoate. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Another area of interest is its potential as an anti-cancer agent, particularly in the treatment of breast and lung cancers. Additionally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of Ethyl 3-(4-methoxyanilino)-3-oxopropanoate in the body, which can help optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of Ethyl 3-(4-methoxyanilino)-3-oxopropanoate involves the reaction of 4-methoxyaniline with ethyl acetoacetate in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure Ethyl 3-(4-methoxyanilino)-3-oxopropanoate.
Aplicaciones Científicas De Investigación
Ethyl 3-(4-methoxyanilino)-3-oxopropanoate has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, Parkinson's disease, and Alzheimer's disease. It has been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In Parkinson's disease, Ethyl 3-(4-methoxyanilino)-3-oxopropanoate has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In Alzheimer's disease, Ethyl 3-(4-methoxyanilino)-3-oxopropanoate has been shown to improve cognitive function and memory by inhibiting the formation of beta-amyloid plaques.
Propiedades
IUPAC Name |
ethyl 3-(4-methoxyanilino)-3-oxopropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-3-17-12(15)8-11(14)13-9-4-6-10(16-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWGDDYVTJJPEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NC1=CC=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40489299 |
Source


|
| Record name | Ethyl 3-(4-methoxyanilino)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40489299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-methoxyanilino)-3-oxopropanoate | |
CAS RN |
5382-15-0 |
Source


|
| Record name | Ethyl 3-(4-methoxyanilino)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40489299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Cyclopropyl-4H-[1,2,4]triazole](/img/structure/B1313419.png)









